molecular formula C24H24ClN7OS B11045298 N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B11045298
M. Wt: 494.0 g/mol
InChI Key: NUBQFETYNBWVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide is a complex organic compound featuring a combination of indole, pyrimidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with 5-chloroindole, an alkylation reaction with an appropriate ethylating agent forms the 2-(5-chloro-1H-indol-3-yl)ethyl intermediate.

    Pyrimidine Coupling: The intermediate is then reacted with 4,6-dimethylpyrimidine-2-amine under conditions that promote the formation of the desired amine linkage.

    Schiff Base Formation: The resulting compound undergoes a condensation reaction with pyridine-2-thiol to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the Schiff base linkage, potentially converting it to an amine.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products from these reactions include various oxidized, reduced, or substituted derivatives, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound’s indole and pyrimidine moieties are of interest due to their presence in many bioactive molecules. Research may focus on its potential as an enzyme inhibitor or receptor ligand.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests it might exhibit anticancer, antimicrobial, or anti-inflammatory activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide exerts its effects would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Interaction: Intercalating into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-{[2-(5-bromo-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide
  • N-{(E)-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide

Uniqueness

The uniqueness of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the chloro group, for instance, can significantly influence its pharmacokinetic properties and binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H24ClN7OS

Molecular Weight

494.0 g/mol

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C24H24ClN7OS/c1-15-11-16(2)30-24(29-15)32-23(31-21(33)14-34-22-5-3-4-9-26-22)27-10-8-17-13-28-20-7-6-18(25)12-19(17)20/h3-7,9,11-13,28H,8,10,14H2,1-2H3,(H2,27,29,30,31,32,33)

InChI Key

NUBQFETYNBWVQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)CSC4=CC=CC=N4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.